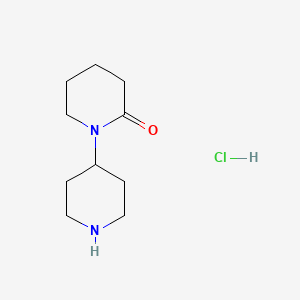

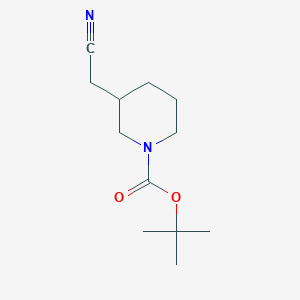

1-(Piperidin-4-yl)piperidin-2-one hydrochloride

Overview

Description

1-(Piperidin-4-yl)piperidin-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with a characteristic nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are often used in pharmaceutical research and development.

Synthesis Analysis

The synthesis of piperidine derivatives can involve various chemical reactions. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves the introduction of benzyl and benzoylamino groups into the piperidine ring, which has been shown to enhance anti-acetylcholinesterase activity . Similarly, the synthesis of 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one involves Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . These methods demonstrate the versatility in synthesizing piperidine derivatives with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often studied using X-ray crystallography and computational methods such as density functional theory (DFT). For example, the crystal structure of 4-carboxypiperidinium chloride shows that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . The molecular geometry and electronic properties of these compounds can be crucial for their biological activity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. The reactivity of these compounds can be influenced by the substituents on the piperidine ring. For instance, the compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized through a substitution reaction, and its structure exhibits both inter and intramolecular hydrogen bonds . The reactivity and stability of these compounds are important for their potential use as pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. The thermal properties of these compounds can be studied using techniques like thermogravimetric analysis, which revealed that the structure of the compound mentioned in was stable in a specific temperature range. The crystal structure, as well as the intermolecular interactions, can significantly influence these properties .

Scientific Research Applications

Application in Inflammasome Inhibition

- Scientific Field : Biochemistry and Molecular Biology .

- Summary of the Application : This compound has been used in the search for new chemical scaffolds able to afford NLRP3 inflammasome inhibitors . A pharmacophore-hybridization strategy was used by combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder .

- Methods of Application : The obtained compounds were screened in vitro to test their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .

- Results or Outcomes : Compounds 9, 13 and 18, able to concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, emerged as the most promising NLRP3 inhibitors of the series .

Application in Antimicrobial Activity

- Scientific Field : Pharmacology .

- Summary of the Application : Piperidin-4-one derivatives have been studied for their potential as antimicrobial and antifungal agents .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The study suggests that these compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial and antifungal agents with fewer side effects .

Application in Synthesis of Biologically Active Piperidines

- Scientific Field : Organic Chemistry .

- Summary of the Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Application in Antiviral Activity

- Scientific Field : Virology .

- Summary of the Application : Piperidin-4-ones exhibit various biological activities like antiviral .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The study suggests that these compounds could be used as a template for the future development through modification or derivatization to design more potent antiviral agents with fewer side effects .

Application in Analgesic Activity

- Scientific Field : Pharmacology .

- Summary of the Application : Piperidin-4-ones exhibit various biological activities like analgesic .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The study suggests that these compounds could be used as a template for the future development through modification or derivatization to design more potent analgesic agents with fewer side effects .

Application in Hypotensive Activity

- Scientific Field : Pharmacology .

- Summary of the Application : Piperidin-4-ones exhibit various biological activities like hypotensive .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The study suggests that these compounds could be used as a template for the future development through modification or derivatization to design more potent hypotensive agents with fewer side effects .

Safety And Hazards

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Piperidin-4-yl)piperidin-2-one hydrochloride, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field .

properties

IUPAC Name |

1-piperidin-4-ylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKAYEWLVJCVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-yl)piperidin-2-one hydrochloride | |

CAS RN |

159874-26-7, 841200-67-7 | |

| Record name | [1,4']Bipiperidinyl-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(piperidin-4-yl)piperidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)

![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)